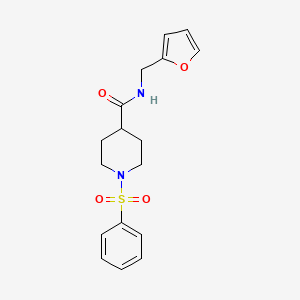![molecular formula C16H25NO B5888094 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IPP or 5-IPP, and it is a pyrrolidine derivative that has a unique chemical structure. In
Wirkmechanismus
The mechanism of action of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine involves its binding to the sigma-1 receptor. This binding results in the modulation of various intracellular signaling pathways, including the regulation of calcium ion channels and the inhibition of NMDA receptors. The exact mechanism of action of this compound is still being investigated, but it is believed to be involved in the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been shown to have various biochemical and physiological effects. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have analgesic effects and may be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to investigate the role of this receptor in various physiological processes. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine. One potential direction is the investigation of its potential applications in the treatment of pain and inflammation. Additionally, this compound may be useful in the development of new drugs for the treatment of depression and addiction. Further research is also needed to fully understand the mechanism of action of this compound and its role in various physiological processes.
Synthesemethoden
The synthesis of 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine involves the reaction of 5-isopropyl-2-methylphenol with 2-bromoethylamine hydrobromide in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been implicated in the modulation of pain, depression, and addiction, among other functions. Therefore, 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine has been studied as a potential tool for investigating the sigma-1 receptor and its role in various physiological processes.
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)15-7-6-14(3)16(12-15)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQPCRWHIIFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Isopropyl-2-methylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)



![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)




